4-(2-Tert-butoxycarbonylamino-1-hydroxyethyl)benzoic acid methyl ester
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Overview
Description
4-(2-Tert-butoxycarbonylamino-1-hydroxyethyl)benzoic acid methyl ester is an organic compound with a complex structure. It is often used in various chemical reactions and has applications in different fields such as chemistry, biology, and medicine. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine groups during chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Tert-butoxycarbonylamino-1-hydroxyethyl)benzoic acid methyl ester typically involves multiple steps. One common method includes the protection of the amine group with a tert-butoxycarbonyl group, followed by the esterification of the benzoic acid derivative. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the esterification process .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The choice of solvents and catalysts may vary based on the specific requirements of the industrial setup .
Chemical Reactions Analysis
Types of Reactions
4-(2-Tert-butoxycarbonylamino-1-hydroxyethyl)benzoic acid methyl ester can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The Boc group can be removed under acidic conditions to reveal the free amine group.
Common Reagents and Conditions
Oxidation: Reagents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Trifluoroacetic acid (TFA) is often used to remove the Boc protecting group.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alcohol.
Substitution: Formation of the free amine.
Scientific Research Applications
4-(2-Tert-butoxycarbonylamino-1-hydroxyethyl)benzoic acid methyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein modifications.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 4-(2-Tert-butoxycarbonylamino-1-hydroxyethyl)benzoic acid methyl ester involves its interaction with various molecular targets. The Boc protecting group can be selectively removed under acidic conditions, allowing the free amine to participate in further reactions. This selective deprotection is crucial in multi-step organic synthesis, where the protection and deprotection of functional groups are necessary to achieve the desired product .
Comparison with Similar Compounds
Similar Compounds
2-Hydroxyethyl 4-methylbenzoate: Similar in structure but lacks the Boc protecting group.
Benzoic acid, 4-methyl-, methyl ester: Another ester derivative of benzoic acid but with different functional groups.
Uniqueness
4-(2-Tert-butoxycarbonylamino-1-hydroxyethyl)benzoic acid methyl ester is unique due to the presence of the Boc protecting group, which provides selective protection for the amine group. This feature makes it particularly valuable in organic synthesis, where selective protection and deprotection are essential .
Properties
CAS No. |
939757-26-3 |
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Molecular Formula |
C15H21NO5 |
Molecular Weight |
295.33 g/mol |
IUPAC Name |
methyl 4-[1-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]benzoate |
InChI |
InChI=1S/C15H21NO5/c1-15(2,3)21-14(19)16-9-12(17)10-5-7-11(8-6-10)13(18)20-4/h5-8,12,17H,9H2,1-4H3,(H,16,19) |
InChI Key |
KTCABQGIAVKJMF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(C1=CC=C(C=C1)C(=O)OC)O |
Origin of Product |
United States |
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